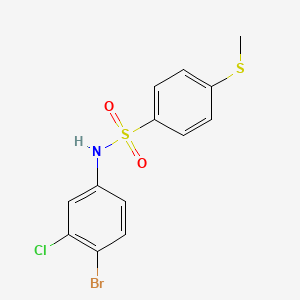

![molecular formula C18H20FN3O3S B4592565 METHYL 3-({[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4592565.png)

METHYL 3-({[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

Vue d'ensemble

Description

METHYL 3-({[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a fluorobenzyl group, a piperazine ring, and a thiophene carboxylate moiety

Applications De Recherche Scientifique

Synthesis and Labeling

- Synthesis of Carbon-14 Labeled Compounds : The synthesis of carbon-14 labeled derivatives, such as cerebral vasodilators, involves complex chemical reactions to investigate metabolic fates. For instance, benzyl-14C-1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl) piperazine dihydrochloride (14C-KB-2796) was synthesized to study its metabolic pathways, highlighting the intricate steps involved in producing radioactively labeled compounds for biomedical research (Satomi, Kawashima, & Awata, 1988).

Biological Activity Studies

- Antimicrobial Activities : Novel compounds derived from chemical modifications of piperazine and thiophene carboxylate structures have been investigated for their antimicrobial properties. For example, derivatives were synthesized to explore their effectiveness against various microorganisms, indicating the potential therapeutic applications of such compounds in treating infections (Bektaş et al., 2010).

Receptor Agonist Research

- Labeling for Receptor Imaging : The compound has been explored for labeling with positron emitters like carbon-11 or fluorine-18 for receptor imaging, especially for 5-HT1A receptors. This research demonstrates the compound's utility in developing tools for neuroimaging and studying receptor distribution and function in vivo, which is crucial for understanding neurological diseases and developing targeted therapies (Lu et al., 2005).

Molecular Structure Analysis

- Molecular Conformation Studies : Investigations into the molecular structures of closely related compounds, including analyses of their conformation and intermolecular interactions, provide insights into how structural variations can influence biological activity and receptor binding affinity. Such studies are essential for rational drug design, allowing researchers to tailor compound properties for specific therapeutic targets (Mahesha et al., 2019).

Radiotracer Development

- Development of Radiotracers : The creation of carbon-14 labeled versions of the compound for use as radiotracers in studies on metabolism, residue analysis, and environmental behavior demonstrates the role of such compounds in environmental science and pharmacokinetics. This research facilitates the tracking of compound distribution and degradation, crucial for safety assessments and environmental impact studies (Yang et al., 2018).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3-({[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the piperazine derivative. The fluorobenzyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the thiophene carboxylate moiety via a coupling reaction. The final product is obtained through esterification.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: METHYL 3-({[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENEC

Propriétés

IUPAC Name |

methyl 3-[[4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3S/c1-25-17(23)16-15(6-11-26-16)20-18(24)22-9-7-21(8-10-22)12-13-2-4-14(19)5-3-13/h2-6,11H,7-10,12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOFSVLWGVKRPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B4592487.png)

![N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-methylaniline](/img/structure/B4592488.png)

![2-(4-bromo-2-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4592505.png)

amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4592511.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4592513.png)

![ethyl 4-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4592527.png)

![2-[[2-(2-chloroanilino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]-N-(2-chlorophenyl)acetamide](/img/structure/B4592537.png)

![(4,5-DIMETHYL-3-THIENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B4592543.png)

![N-[(3,4-dimethoxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B4592551.png)

![4-FLUORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE](/img/structure/B4592573.png)

![methyl 2-methyl-3-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4592584.png)